molecular formula C15H14N4O2S B11975883 4-((4-Ethoxybenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

4-((4-Ethoxybenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11975883
M. Wt: 314.4 g/mol
InChI Key: LTTNPXQDCHNCRT-MHWRWJLKSA-N
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Description

4-((4-Ethoxybenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields of science and industry. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of 4-((4-Ethoxybenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxybenzaldehyde with 5-(2-furyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives, such as 4-((4-Methoxybenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol and 4-((4-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The unique properties of 4-((4-Ethoxybenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol make it particularly interesting for specific applications.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14N4O2S/c1-2-20-12-7-5-11(6-8-12)10-16-19-14(17-18-15(19)22)13-4-3-9-21-13/h3-10H,2H2,1H3,(H,18,22)/b16-10+

InChI Key

LTTNPXQDCHNCRT-MHWRWJLKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3

Origin of Product

United States

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